Chemical Properties and Synthetic Utility of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate: A Technical Guide for Drug Development
Chemical Properties and Synthetic Utility of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate: A Technical Guide for Drug Development
Executive Summary
In modern medicinal chemistry, the strategic use of protected bifunctional building blocks is critical for the modular assembly of complex Active Pharmaceutical Ingredients (APIs). tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (CAS: 610309-73-4) is a highly versatile, orthogonally protected amino alcohol. Structurally, it is an N-Boc protected derivative of N-isopropyl-ethanolamine. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, reactivity profile, and validated experimental protocols, serving as a comprehensive guide for application scientists and drug development professionals.
Physicochemical Profile & Structural Logic
Understanding the intrinsic properties of this molecule requires deconstructing its three core structural motifs:
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The N-tert-Butoxycarbonyl (Boc) Group: Provides robust steric shielding and electronic deactivation of the nitrogen lone pair, rendering the amine inert to nucleophilic attacks, oxidations, and basic conditions.
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The N-Isopropyl Group: Introduces targeted steric bulk and lipophilicity. In drug design, incorporating an isopropylamine moiety often improves metabolic stability and modulates the pharmacokinetic profile of the resulting API.
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The Primary Hydroxyl Group: Serves as the primary synthetic handle for downstream functionalization, capable of undergoing oxidation, esterification, or activation for nucleophilic displacement.
Quantitative Data Summary
| Property | Value |
| Chemical Name | tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate |
| Common Synonyms | N-Boc-N-isopropyl-ethanolamine[1] |
| CAS Registry Number | 610309-73-4[2] |
| Molecular Formula | C₁₀H₂₁NO₃[1] |
| Molecular Weight | 203.28 g/mol [1] |
| Hydrogen Bond Donors | 1 (Primary -OH) |
| Hydrogen Bond Acceptors | 3 (Carbamate N, Carbamate O, Hydroxyl O) |
Core Reactivity and Mechanistic Pathways
The synthetic value of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate lies in its orthogonal reactivity. The Boc group is stable to the basic and nucleophilic conditions required to functionalize the primary alcohol, yet it can be selectively removed under mildly acidic conditions (e.g., TFA or HCl) to reveal the secondary amine[3].
The primary hydroxyl group is typically subjected to two main pathways:
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Activation: Conversion into a mesylate (-OMs) or tosylate (-OTs) to create a potent electrophile for S_N2 cross-coupling reactions.
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Oxidation: Conversion into an aldehyde (via Swern or Dess-Martin periodinane) for subsequent reductive amination.
Caption: Core reactivity profile and downstream functionalization pathways.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating causality for reagent selection and built-in quality control steps.
Synthesis of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate
This protocol is adapted from established methodologies utilized in the synthesis of complex carbazole compounds for oncology[4].
Causality & Logic: Methanol is utilized as the solvent because it readily solubilizes both the polar 2-(isopropylamino)ethanol and the non-polar Boc-anhydride. While methanol can theoretically react with Boc-anhydride, the nucleophilicity of the secondary amine is orders of magnitude higher, ensuring rapid and selective N-acylation over O-acylation.
Step-by-Step Methodology:
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Preparation: Charge a clean, dry round-bottom flask with 2-(isopropylamino)ethanol (1.0 eq, e.g., 0.136 mol) and dissolve in Methanol (200 mL)[4].
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Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 2.0 eq, 50.8 g) to the stirring solution at ambient temperature. Note: Gas evolution (CO₂) will occur; ensure proper venting.
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Reaction: Stir the mixture at ambient temperature for 4 hours[4].
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Workup: Quench the reaction by diluting with deionized water (1.2 L). Extract the aqueous layer with Ethyl Acetate (EtOAc, 4 × 400 mL)[4]. The EtOAc effectively partitions the highly lipophilic Boc-protected product away from unreacted polar starting materials.
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validation & Quality Control:
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TLC: Run a Thin Layer Chromatography plate using 10% MeOH in Dichloromethane (DCM). The starting amine stains purple with Ninhydrin. The target product will not stain with Ninhydrin (as the amine is protected) but will appear as a distinct spot when visualized with Phosphomolybdic Acid (PMA).
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¹H NMR: Confirm successful protection by the appearance of a prominent 9H singlet at ~1.45 ppm, corresponding to the tert-butyl group.
Caption: Workflow for the synthesis of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate.
Downstream Functionalization: Mesylation of the Primary Hydroxyl
To utilize this molecule as a building block, the hydroxyl group is frequently converted into a methanesulfonate (mesylate) leaving group.
Causality & Logic: The reaction is strictly maintained at 0 °C to suppress unwanted side reactions, such as the displacement of the newly formed mesylate by chloride ions. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion and preventing premature, acid-catalyzed Boc deprotection.
Step-by-Step Methodology:
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Preparation: Dissolve tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM under an inert nitrogen atmosphere.
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Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.
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Activation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes.
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Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
Self-Validation & Quality Control:
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TLC: Using Hexanes:EtOAc (1:1), the mesylate product will exhibit a higher R_f value than the starting alcohol due to the loss of hydrogen-bonding capability.
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¹H NMR: Validation is confirmed by the emergence of a new 3H singlet at ~3.0 ppm (the mesylate methyl group) and a noticeable downfield shift of the -CH₂-O- protons.
Applications in Advanced API Synthesis
The structural architecture of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate makes it an invaluable precursor in several high-impact therapeutic areas:
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Oncology & Apoptosis Inducers: The molecule is explicitly utilized in the synthesis of novel carbazole derivatives. These compounds are designed to induce cell death in tumor cells and enhance the efficacy of chemotherapy and radiotherapy in treating cancers, inflammatory diseases, and autoimmune disorders[4][5].
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Antimicrobial Resistance (AMR): It serves as a critical side-chain donor in the development of next-generation diazabicyclooctane β-lactamase inhibitors. By appending the N-isopropylaminoethyl moiety, researchers have successfully engineered inhibitors capable of overcoming Class A, C, and D β-lactamase-producing resistant bacteria, effectively restoring the potency of co-administered β-lactam antibiotics[3][6].
Sources
- 1. aablocks.com [aablocks.com]
- 2. tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate [cymitquimica.com]
- 3. US9708320B2 - β-lactamase inhibitor and process for preparing the same - Google Patents [patents.google.com]
- 4. EP2356093B1 - Carbazole compounds and therapeutic uses of the compounds - Google Patents [patents.google.com]
- 5. CN102203063A - Carbazole compounds and therapeutic uses of the compounds - Google Patents [patents.google.com]
- 6. WO2013180197A1 - NOVEL β-LACTAMASE INHIBITOR AND METHOD FOR PRODUCING SAME - Google Patents [patents.google.com]
